1,5-Hexadiene

Catalog No.
S594068
CAS No.
592-42-7
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Hexadiene

CAS Number

592-42-7

Product Name

1,5-Hexadiene

IUPAC Name

hexa-1,5-diene

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4H,1-2,5-6H2

InChI Key

PYGSKMBEVAICCR-UHFFFAOYSA-N

SMILES

C=CCCC=C

solubility

0.00 M

Synonyms

1,5-hexadiene

Canonical SMILES

C=CCCC=C

The exact mass of the compound 1,5-Hexadiene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60690. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Alkadienes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,5-Hexadiene (CAS: 592-42-7) is a symmetrical, non-conjugated terminal diene that serves as a foundational building block in advanced polymer chemistry and organometallic synthesis [1]. With a low boiling point of approximately 60 °C, this highly volatile liquid is primarily procured for its precise bidentate coordination capabilities and its distinct reactivity in olefin metathesis and cyclopolymerization [2]. Unlike standard linear olefins, its specific carbon chain length enables the formation of fluxional metal chelates and five-membered cyclic microstructures, making it an essential precursor for specialty polyolefins, cross-linking applications, and the synthesis of highly active transition-metal precatalysts [1].

Research Fit

Reactivity
Non-conjugated terminal diene architecture for selective ADMET and intermolecular metathesis without cyclization.
Purification
Low boiling point supports energy-efficient distillation and separation from conjugated isomers.
Stability
Supplied at high purity with BHT stabilizer to inhibit autoxidation during storage and handling.
Handling
High vapor pressure mandates flammable-liquid storage at 2–8 °C and pressure-rated containers.

Substituting 1,5-hexadiene with closely related analogs such as 1,4-hexadiene, 1,6-heptadiene, or 1,5-cyclooctadiene (COD) fundamentally disrupts reaction trajectories and material properties [1]. In coordination chemistry, the specific bite angle of 1,5-hexadiene provides a labile bidentate coordination mode that actively prevents the off-cycle catalyst trapping commonly caused by industry-standard COD ligands [2]. In polymerization workflows, its spatial arrangement forces 1,3-cyclopentane ring formation via cyclopolymerization, whereas 1,4-hexadiene incorporates purely linearly and 1,6-heptadiene forms different ring sizes or fails to propagate efficiently [1]. Consequently, generic substitution compromises catalyst turnover, alters polymer thermal properties, and severely depresses synthetic yields in C-C coupling reactions [3].

Substitution Risk

Conjugated Isomers 1,3-/2,4-Hexadiene exhibit resonance stabilization that reduces reactivity in addition and metathesis chemistry.
Cyclic Analog 1,5-Cyclooctadiene has far lower vapor pressure and higher boiling point, altering purification and gas-phase workflows.
Chain Extension 1,6-Heptadiene undergoes competing intramolecular cyclization, introducing cyclic defects in linear metathesis products.

Precatalyst Ligand Efficiency in Nickel-Catalyzed C-H Functionalization

In the synthesis of Ni(0) precatalysts for C-H functionalization, the choice of diene ligand dictates catalytic efficiency. Research demonstrates that NHC-Ni(1,5-hexadiene) complexes enable rapid hydroarylation at room temperature [1]. In contrast, utilizing the standard 1,5-cyclooctadiene (COD) ligand results in the formation of a stable, unreactive π-allyl complex that captures the hydride and stalls the catalytic cycle, capping yields even when temperatures are elevated to 80 °C[1].

Evidence DimensionCatalytic efficiency and off-cycle intermediate avoidance
Target Compound DataEnables rapid C-H functionalization at room temperature (e.g., 1 h at rt) by avoiding off-cycle trapping.
Comparator Or Baseline1,5-Cyclooctadiene (COD) forms a stable π-allyl complex, stalling the reaction and requiring 80 °C without improving yield.
Quantified DifferenceReduces required reaction temperature from 80 °C to room temperature and enables lower catalyst loadings (e.g., 2.5-5 mol%).
ConditionsNickel-catalyzed C-H functionalization and hydroarylation of alkynes.

Procuring 1,5-hexadiene instead of standard COD for custom Ni(0) precatalyst synthesis is critical for preventing catalyst poisoning in low-temperature C-H activation workflows.

Hydrogenation Enthalpy
Head-to-head
1,5-Hexadiene: −60.3 ± 0.4 kcal/mol (Z,Z)-2,4-Hexadiene: −52.3 kcal/mol Difference: 8.0 kcal/mol (15% more exothermic)
Reported higher exothermicity confirms greater driving force for addition and polymerization.
Liquid phase, cyclohexane; NIST Standard Reference Database 69

Pronucleophile Efficiency in Ru-Catalyzed Enantioselective Allylation

For enantioselective alcohol C-H allylation, the diene chain length is strictly tied to yield. 1,5-hexadiene acts as a highly competent allylmetal pronucleophile, delivering an 88% yield of the targeted coupling product due to its ability to form a stable fluxional olefin-chelated homoallylic alkylruthenium intermediate [1]. Head-to-head comparisons reveal that 1,4-hexadiene yields only 37% under identical conditions, while 1,6-heptadiene completely fails to deliver preparatively useful quantities [1].

Evidence DimensionProduct yield in C-C coupling
Target Compound DataAchieves 88% yield via an optimal fluxional olefin-chelated intermediate.
Comparator Or Baseline1,4-hexadiene achieves only 37% yield; 1,6-heptadiene fails to react.
Quantified DifferenceProvides a 2.3-fold yield increase over 1,4-hexadiene and absolute functional viability compared to 1,6-heptadiene.
ConditionsDual ruthenium-catalyzed alkene isomerization-hydrogen auto-transfer.

Buyers scaling enantioselective C-H allylation must specify 1,5-hexadiene, as shorter or longer dienes fail to form the requisite chelate for efficient β-hydride elimination.

Metathesis Pathway
Head-to-head
1,5-Hexadiene: exclusively intermolecular products 1,6-Heptadiene: mixed intra- and intermolecular products
Ensures linear products without cyclic defects in metathesis-based polymerizations.
CsNO₃–Re₂O₇–Al₂O₃ catalyst, liquid phase, atmospheric pressure

Microstructural Control in Metallocene-Catalyzed Copolymerization

When copolymerized with ethylene using metallocene catalysts, 1,5-hexadiene provides precise microstructural control by undergoing cyclopolymerization to embed 1,3-cyclopentane rings directly into the polymer backbone, which broadens DSC melting peaks [1]. In contrast, 1,4-hexadiene incorporates purely linearly as pendent chains without forming cyclic structures, resulting in narrow melting peaks and complete xylene solubility [1].

Evidence DimensionPolymer backbone architecture
Target Compound DataUndergoes cyclopolymerization to form 1,3-cyclopentane rings, yielding broad DSC melting peaks.
Comparator Or Baseline1,4-hexadiene incorporates purely linearly, yielding narrow melting peaks and no cyclic structures.
Quantified DifferenceDrives cyclic structural incorporation (1,3-cyclopentane rings) rather than purely linear pendent chain insertion.
ConditionsCopolymerization with ethylene using bis(2-methylindenyl)zirconium dichloride catalysts.

Material scientists must select 1,5-hexadiene to engineer cyclic microstructures into polyolefins for modified thermal and mechanical properties, a feature impossible with 1,4-hexadiene.

Boiling Point
Cross-study
1,5-Hexadiene: 59–60 °C 1,3-Hexadiene: 72–76 °C 2,4-Hexadiene: 82–83 °C
Lower boiling point enables energy-efficient distillation and isomer separation.
Atmospheric pressure; reported vendor and literature values

Reaction Pathway Switching in Acyclic Diene Metathesis (ADMET)

In Acyclic Diene Metathesis (ADMET), 1,5-hexadiene exhibits anomalous behavior that is highly valuable for specific cyclic syntheses. Under ruthenium catalysis, it predominantly undergoes cyclic dimerization to form 1,5-cyclooctadiene due to favorable entropy and neighboring group π-complexation [1]. This sharply contrasts with longer dienes, such as 1,9-decadiene, which follow the standard ADMET pathway to form high-molecular-weight linear polymers (Mw > 100,000) [1].

Evidence DimensionMetathesis product distribution
Target Compound DataUndergoes predominant cyclic dimerization to form 1,5-cyclooctadiene.
Comparator Or BaselineLonger dienes (e.g., 1,9-decadiene) undergo >90% linear step-growth polymerization.
Quantified DifferenceShifts the Ru-catalyzed metathesis pathway from linear polymerization to predominant cyclic dimerization.
ConditionsRuthenium-catalyzed Acyclic Diene Metathesis (ADMET).

1,5-hexadiene is specifically suited for studying metathesis mechanism switching and synthesizing specific cyclic dimers, making it non-interchangeable with standard ADMET monomers.

ADMET Catalyst
Head-to-head
Mo catalyst: high-MW 1,4-polybutadiene (Mw ≥28,000, >70% trans) Ru catalyst: oligomers only
Catalyst choice critical for high-MW polymer; Ru catalysts unsuitable for this monomer.
Mo: Lewis-acid-free, near RT; Ru: Ru(Cl₂)(CH=Ph)(PCy₃)₂
Vapor Pressure
Cross-study
1,5-Hexadiene: 226.1 mm Hg (25 °C) 1,3-Hexadiene: 126.2 mm Hg 2,4-Hexadiene: 96.4 mm Hg 1,5-Cyclooctadiene: ~6.8 mm Hg
Significantly higher volatility mandates closed-container, refrigerated storage.
25 °C; 1,5-cyclooctadiene ≈ 33× lower vapor pressure
Rh(I) Ligand Lability
Head-to-head
1,5-Hexadiene: optimal stability-lability balance 1,5-Cyclooctadiene: complexes too inert Ethylene: complexes too unstable
Unique ligand profile enables efficient single-chain polymer nanoparticle folding.
Dinuclear μ-halo(diene)Rh(I) complexes; intra-chain cross-linking

Synthesis of Highly Active Nickel Precatalysts

Due to its ability to prevent the formation of stable off-cycle π-allyl complexes, 1,5-hexadiene is the required labile ligand for synthesizing specific NHC-Ni(0) precatalysts [1]. It replaces 1,5-cyclooctadiene (COD) in workflows requiring high catalytic turnover at room temperature, particularly in the hydroarylation of alkynes and heteroaromatic C-H alkylation [1].

Engineering Cyclic Polyolefin Architectures

In the industrial and academic development of functionalized polyolefins, 1,5-hexadiene is utilized as a comonomer with ethylene[2]. Unlike 1,4-hexadiene, it undergoes cyclopolymerization with metallocene catalysts to embed 1,3-cyclopentane rings into the polymer backbone, allowing precise tuning of the polymer's thermal properties, crystallinity, and crosslinking behavior [2].

Pronucleophile in Enantioselective C-C Coupling

1,5-hexadiene serves as a highly efficient allylmetal pronucleophile in ruthenium-catalyzed enantioselective alcohol C-H allylation [3]. Its specific chain length allows the formation of a fluxional olefin-chelated intermediate essential for β-hydride elimination, making it the required reagent where 1,4-hexadiene or 1,6-heptadiene yield poor or zero conversion [3].

Application Fit

Application
Selection Property
Validation Focus
Linear 1,4-Polybutadiene via ADMET
Exclusive intermolecular metathesis, non-conjugated terminal diene geometry
Catalyst selection (Mo vs Ru), polymer Mw and trans microstructure
Intermolecular metathesis for copolymers
Pathway exclusivity: zero detectable cyclic byproducts
Linear microstructure verification, absence of cyclic defects
Cope rearrangement substrate
Degenerate [3,3]-sigmatropic rearrangement with defined chair transition state
Isomeric purity (free of conjugated dienes), BHT stabilizer impact
Single-chain nanoparticle ligand
Balanced ligand lability for Rh(I) cross-linking
Coordination kinetics, absence of peroxide contaminants

Physical Description

Liquid

XLogP3

2.9

Boiling Point

59.4 °C

LogP

2.87 (LogP)

Melting Point

-140.7 °C

UNII

4MTZ4764FI

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (80.3%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (58.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (74.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (16.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

220.85 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

592-42-7

Wikipedia

1,5-hexadiene

General Manufacturing Information

All other basic inorganic chemical manufacturing
Formulations used in the defense industry
Paint and coating manufacturing
1,5-Hexadiene: ACTIVE

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